REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:9](I)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>[Ag]=O>[CH2:9]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)I
|
Name
|
|
Quantity
|
245 g
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the insoluble matter
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |